4-(2,3-Dichlorophenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
4-(2,3-Dichlorophenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an ethylsulfanyl group, and a tetrahydropyridine ring with a carbonitrile group.
Preparation Methods
The synthesis of 4-(2,3-Dichlorophenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 2,3-dichlorobenzaldehyde with ethyl mercaptan in the presence of a base to form the corresponding thioether. This intermediate is then subjected to cyclization with a suitable nitrile source under acidic or basic conditions to form the tetrahydropyridine ring. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
4-(2,3-Dichlorophenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorophenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Compared to other similar compounds, 4-(2,3-Dichlorophenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and structural features. Similar compounds include:
- 4-(2,3-Dichlorophenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- 4-(2,3-Dichlorophenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide These compounds share some structural similarities but differ in their functional groups, which can lead to different chemical properties and biological activities.
Properties
Molecular Formula |
C14H12Cl2N2OS |
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Molecular Weight |
327.2 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-6-ethylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-2-20-14-10(7-17)9(6-12(19)18-14)8-4-3-5-11(15)13(8)16/h3-5,9H,2,6H2,1H3,(H,18,19) |
InChI Key |
HTKJWQJDQULHSN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C#N |
Origin of Product |
United States |
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